molecular formula C16H18N2O3 B2769148 N-(2-hydroxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1351599-98-8

N-(2-hydroxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2769148
CAS No.: 1351599-98-8
M. Wt: 286.331
InChI Key: HISNBWRBSIOGIB-UHFFFAOYSA-N
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Description

The compound “N-(2-hydroxy-2-phenylpropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxamide group attached to it. The molecule also has a phenyl group and a hydroxy group attached to a propyl chain .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the attachment of the various functional groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, phenyl group, and carboxamide group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The pyridine ring could potentially undergo electrophilic substitution reactions, while the carboxamide group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .

Scientific Research Applications

Chemical Functionalization and Metabolic Pathways

Compounds similar to the one mentioned often undergo various metabolic hydroxy and carboxy functionalizations, impacting their pharmacologic activity. Alkyl moieties in drug molecules, for instance, can be modified through metabolic processes, resulting in primary, secondary, or tertiary alcohols, which may further oxidize to carboxyl groups, affecting the compound's activity (El-Haj & Ahmed, 2020). Understanding these transformations is crucial for predicting the structure-activity relationships of new compounds.

Antioxidant Properties and Structural Activity Relationships

Hydroxycinnamic acids (HCAs) demonstrate significant biological properties, including antioxidant activities. The structure-activity relationships (SARs) of HCAs are critical for developing potent antioxidant molecules. Key structural features, such as the presence of an unsaturated bond in the side chain, play a vital role in the antioxidant activity of these compounds (Razzaghi-Asl et al., 2013). Such insights could guide the development of new compounds with enhanced antioxidant properties.

Environmental Persistence and Toxicity

Understanding the environmental persistence and potential toxicity of chemical compounds is essential for assessing their impact. For example, sulfamethoxazole, a persistent organic pollutant, undergoes various transformation reactions leading to oxidized, acetylated, and hydrolyzed metabolites in the environment. This review underscores the importance of monitoring and developing cleaner removal techniques for persistent pollutants (Prasannamedha & Kumar, 2020). Similar considerations could apply to the compound , emphasizing the need for sustainable management strategies.

Biotechnological Applications

Polyhydroxyalkanoates (PHAs) are an example of microbial polymers with wide-ranging applications, from food packaging to biomedical uses. The synthesis and properties of PHAs can be adjusted by incorporating different hydroxyalkanoate monomers. Research in this area highlights the importance of microbial synthesis pathways and the potential for producing biodegradable materials (Amara, 2010). The exploration of similar biotechnological routes could be relevant for developing new materials based on the compound of interest.

Future Directions

The study of new compounds like this one is an important part of advancing scientific knowledge. Future research could focus on synthesizing this compound, studying its properties, and investigating its potential applications .

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(21,12-7-4-3-5-8-12)11-17-14(19)13-9-6-10-18(2)15(13)20/h3-10,21H,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISNBWRBSIOGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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